Amyloid beta-protein (33-42)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

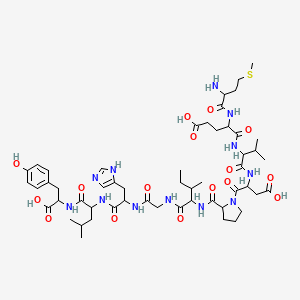

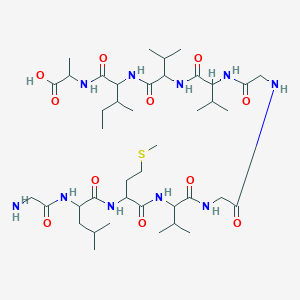

- Specifically, Aβ33-42 consists of the amino acid sequence LVFFAEDVGSNKGAIIGLMVGGVV .

- Its aggregation propensity and neurotoxic effects make it relevant to AD research.

Amyloid beta-protein (33-42): is a peptide fragment derived from the larger amyloid precursor protein (APP). It is a crucial player in the pathogenesis of Alzheimer’s disease (AD).

Méthodes De Préparation

Synthetic Routes: Aβ33-42 can be synthesized chemically using solid-phase peptide synthesis (SPPS). Sequential coupling of protected amino acids leads to the desired peptide.

Reaction Conditions: SPPS typically involves coupling reactions with activated amino acids (e.g., Fmoc chemistry) and deprotection steps.

Industrial Production: While not commonly produced industrially due to its toxicity, research-grade quantities are synthesized for scientific investigations.

Analyse Des Réactions Chimiques

Reactions: Aβ33-42 does not undergo extensive chemical reactions. it can form aggregates through self-assembly.

Common Reagents: Coupling reagents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc, Boc), and deprotection agents (e.g., TFA) are used during synthesis.

Major Products: The primary product is the Aβ33-42 peptide itself, which can further aggregate into oligomers and fibrils.

Applications De Recherche Scientifique

Biology and Medicine: Aβ33-42 is implicated in AD pathogenesis. It forms toxic aggregates, leading to neuronal dysfunction, synaptic loss, and cognitive decline.

Chemistry: Researchers study its aggregation kinetics and interactions with other molecules.

Industry: Although not directly used in industry, understanding Aβ33-42 aids drug development.

Mécanisme D'action

Neurotoxicity: Aβ33-42 aggregates disrupt neuronal membranes, cause oxidative stress, and trigger inflammatory responses.

Molecular Targets: It interacts with cell surface receptors, ion channels, and intracellular proteins.

Pathways: Aβ33-42 contributes to tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction.

Comparaison Avec Des Composés Similaires

Similar Compounds: Other Aβ fragments (e.g., Aβ1-40, Aβ1-42) share structural features but differ in length.

Uniqueness: Aβ33-42’s shorter sequence and distinct aggregation properties set it apart.

Remember that Aβ33-42’s role in AD remains an active area of research, and understanding its behavior is crucial for developing effective therapies.

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMBQGFLPKEANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H74N10O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)

![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)

![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)